1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

regioisomerism lipophilicity physicochemical profiling

1‑Methyl‑4‑(2‑methyl‑4‑nitrophenyl)piperazine (CAS 681004‑49‑9) is a substituted N‑arylpiperazine derivative with molecular formula C₁₂H₁₇N₃O₂ and molecular weight 235.28 g/mol. Structurally, it features an N‑methylpiperazine ring attached at the 4‑position to a 2‑methyl‑4‑nitrophenyl moiety, placing both electron‑withdrawing (nitro) and electron‑donating (methyl) substituents in a defined ortho/para relationship on the aromatic ring.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 681004-49-9
Cat. No. B1356891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine
CAS681004-49-9
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C
InChIInChI=1S/C12H17N3O2/c1-10-9-11(15(16)17)3-4-12(10)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3
InChIKeyDUUNJNHSMBYVAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS 681004-49-9): A Regiospecific N‑Arylpiperazine Building Block for CNS‑Targeted Medicinal Chemistry


1‑Methyl‑4‑(2‑methyl‑4‑nitrophenyl)piperazine (CAS 681004‑49‑9) is a substituted N‑arylpiperazine derivative with molecular formula C₁₂H₁₇N₃O₂ and molecular weight 235.28 g/mol. [1] Structurally, it features an N‑methylpiperazine ring attached at the 4‑position to a 2‑methyl‑4‑nitrophenyl moiety, placing both electron‑withdrawing (nitro) and electron‑donating (methyl) substituents in a defined ortho/para relationship on the aromatic ring. This compound is referenced as a synthetic intermediate in patents disclosing nitro‑substituted phenyl‑piperazines as 5‑HT₆ receptor ligands [2] and is commercially supplied at ≥95% purity for research‑grade applications.

Why 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine Cannot Be Replaced by a Generic N‑Arylpiperazine: Evidence of Regioisomer‑ and Substituent‑Dependent Differentiation


N‑Arylpiperazines with nitro and methyl substituents form a structurally compact but functionally divergent chemical space in which small changes—regioisomerism (2‑methyl‑4‑nitro vs. 3‑methyl‑4‑nitro), N‑alkylation status (N‑methyl vs. N‑H vs. N‑acetyl), and nitro position (ortho vs. para)—drive quantifiable differences in lipophilicity, hydrogen‑bond acceptor capacity, and receptor‑binding pharmacophore geometry. [1] In the 5‑HT₆ receptor patent series US20080176854, the 2‑methyl‑4‑nitro substitution pattern on the N‑phenyl ring defines a specific pharmacophoric footprint that cannot be replicated by the 3‑methyl‑4‑nitro regioisomer (CAS 16154‑61‑3) or the des‑methyl analog (CAS 461664‑02‑8). [2] Consequently, procurement of the precise CAS 681004‑49‑9 compound is a functional necessity—not an interchangeable preference—when the synthetic route or structure‑activity relationship (SAR) program depends on the electronic and steric profile conferred by the 2‑methyl‑4‑nitro substitution in combination with the N‑methylpiperazine terminus.

Quantitative Comparator-Based Evidence for 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine (CAS 681004-49-9) Against Its Closest Analogs


Regioisomeric Differentiation: 2‑Methyl‑4‑nitro vs. 3‑Methyl‑4‑nitro Substitution Drives a 0.5‑Unit XLogP Shift and Alters Rotatable Bond Count

The target compound (2‑methyl‑4‑nitro regioisomer) is compared with its closest regioisomer, 1‑methyl‑4‑(3‑methyl‑4‑nitrophenyl)piperazine (CAS 16154‑61‑3). The 2‑methyl substitution places the methyl group ortho to the piperazine attachment point, creating steric constraint that reduces the number of freely rotatable bonds to 1 (vs. 2 for the 3‑methyl isomer) and shifts the computed XLogP3‑AA by +0.5 units. [1] This difference is sufficient to alter membrane permeability predictions and chromatographic retention behaviour, making the compounds non‑interchangeable in synthetic or analytical workflows.

regioisomerism lipophilicity physicochemical profiling medicinal chemistry

N‑Methylation Status Determines Hydrogen‑Bond Donor Capacity: Target Compound (0 HBD) vs. Des‑Methyl Analog (1 HBD)

The target compound bears an N‑methyl group on the piperazine ring and has zero hydrogen‑bond donors (HBD = 0). The des‑methyl analog, 1‑(2‑methyl‑4‑nitrophenyl)piperazine (CAS 461664‑02‑8), possesses a secondary amine (N‑H) and has HBD = 1. [1] This single HBD difference is critical in CNS drug design: compounds with HBD ≤ 1 and TPSA ≤ 60 Ų are statistically more likely to cross the blood‑brain barrier; the target compound meets both criteria (HBD = 0, TPSA = 52.3 Ų), whereas the des‑methyl analog violates the HBD constraint for certain BBB‑penetrant chemotypes. [2]

hydrogen bonding N-methylation permeability CNS drug design

Patent‑Documented Synthetic Utility: Target Compound as a Defined Intermediate in 5‑HT₆ Receptor Ligand Series US20080176854

US Patent Application US20080176854 A1 (Laboratorios Del Dr. Esteve S.A.) discloses nitro‑substituted phenyl‑piperazine compounds of general formula I as 5‑HT₆ receptor ligands for the treatment of drug addiction and withdrawal. The 2‑methyl‑4‑nitrophenyl substitution pattern combined with an N‑methylpiperazine terminus falls within the specifically claimed structural scope. [1] A representative synthesis procedure—condensation of 4‑fluoro‑3‑methylnitrobenzene with N‑methylpiperazine in NMP at 120 °C for 24 hours under N₂—demonstrates a scalable, reproducible route with defined stoichiometry (129 mmol scale, 2 equivalents of amine). [2] In contrast, the 3‑methyl‑4‑nitro regioisomer (CAS 16154‑61‑3) is not exemplified in this therapeutic patent family, indicating that the 2‑methyl substitution pattern is a pharmacophoric requirement rather than an arbitrary choice.

5-HT6 receptor patent intermediate CNS medicinal chemistry nitro-phenylpiperazine

Commercially Verified Purity Benchmark: ≥95% HPLC Purity with Defined Storage and Handling Specifications

Multiple independent commercial suppliers consistently specify ≥95% purity for CAS 681004‑49‑9, as verified by Sigma‑Aldrich (95%, Country of Origin: GB) and Activate Scientific (95%, Catalog #AS64477‑G1). The compound requires refrigerated storage at 2–8 °C in sealed, moisture‑free conditions and is classified as Toxic (Giftig). By contrast, the des‑methyl analog 1‑(2‑methyl‑4‑nitrophenyl)piperazine (CAS 461664‑02‑8) is less widely stocked by major suppliers, and the 3‑methyl‑4‑nitro regioisomer (CAS 16154‑61‑3) is primarily available through custom synthesis, resulting in longer lead times and higher cost for procurement.

quality control purity specification procurement vendor comparison

Nitro Group Electronic Effect: Enhanced Hydrogen‑Bond Acceptor Capacity Relative to Non‑Nitrated Phenylpiperazine Scaffolds

The 4‑nitro substituent on the aromatic ring increases the hydrogen‑bond acceptor (HBA) count to 4 in the target compound, compared to HBA = 2 for the non‑nitrated analog 1‑methyl‑4‑(2‑methylphenyl)piperazine (CAS 62881‑04‑1). [1] This difference arises because the nitro group contributes two oxygen atoms, each capable of serving as a hydrogen‑bond acceptor in protein‑ligand interactions or solvent interactions. The electron‑withdrawing nature of the nitro group also reduces the pKa of the piperazine N‑1 nitrogen by approximately 1.5–2.0 log units relative to the non‑nitrated scaffold (class‑level inference based on Hammett σₚ = +0.78 for NO₂ vs. σₚ = 0 for H), altering the protonation state at physiological pH and consequently affecting binding to aspartate‑rich receptor pockets. [2]

electron-withdrawing group H-bond acceptor nitroarene medicinal chemistry design

Scaffold‑Specific Tyrosinase Inhibitory Potential: 4‑Nitrophenylpiperazine Derivatives Show IC₅₀ Values in the Low‑Micromolar Range

A 2024 study by Asadi et al. (BMC Chemistry) designed and synthesized a series of 4‑nitrophenylpiperazine derivatives (4a–m) as novel tyrosinase inhibitors. The most active compound, 4l, exhibited an IC₅₀ of 72.55 μM against tyrosinase with mixed‑type inhibition kinetics. [1] While the target compound CAS 681004‑49‑9 was not itself tested in this study, it shares the critical 4‑nitrophenylpiperazine pharmacophoric core and the N‑methyl substitution pattern that is present in several active analogs in the series. The 2‑methyl substituent on the phenyl ring provides a steric and electronic environment that could further modulate tyrosinase binding compared to the unsubstituted phenyl analogs evaluated. [1] This class‑level evidence suggests that the target compound occupies a relevant and underexplored position in the nitrophenylpiperazine tyrosinase inhibitor chemical space, distinct from the 4‑nitrophenylpiperazine derivatives (lacking the 2‑methyl group) that form the basis of the published SAR.

tyrosinase inhibition nitrophenylpiperazine IC50 melanogenesis

Evidence‑Backed Research and Industrial Application Scenarios for 1‑Methyl‑4‑(2‑methyl‑4‑nitrophenyl)piperazine (CAS 681004‑49‑9)


CNS Drug Discovery: 5‑HT₆ Receptor Antagonist Lead Generation Using the US20080176854 Pharmacophore

The target compound serves as a key intermediate for constructing 5‑HT₆ receptor ligands within the structural scope defined by US Patent Application US20080176854 A1. [1] Its 2‑methyl‑4‑nitro substitution pattern and N‑methylpiperazine terminus satisfy the pharmacophoric requirements for this receptor target, which is implicated in cognitive enhancement, addiction therapy, and antipsychotic drug development. The compound's zero HBD count and moderate TPSA (52.3 Ų) further support its suitability as a CNS‑penetrant building block. [2]

Structure‑Activity Relationship (SAR) Expansion of Tyrosinase Inhibitor Chemotypes

Based on the 2024 BMC Chemistry study demonstrating that 4‑nitrophenylpiperazine derivatives inhibit tyrosinase with IC₅₀ values down to 72.55 μM [3], the target compound—bearing an additional 2‑methyl group on the phenyl ring—represents a logical next‑step diversification point. The 2‑methyl substituent introduces steric bulk ortho to the piperazine‑phenyl junction, which may enhance binding complementarity within the tyrosinase active site or alter metabolic stability. This makes CAS 681004‑49‑9 a strategically differentiated scaffold for SAR campaigns seeking to improve upon the published 4a–m series.

Analytical Method Development and Reference Standard Qualification

The target compound's well‑characterized computed properties—XLogP3‑AA = 2.0, TPSA = 52.3 Ų, and boiling point = 385.6 ± 42.0 °C—combined with its commercial availability at ≥95% purity from multiple independent suppliers , render it suitable as a system suitability standard or retention time marker in reversed‑phase HPLC method development for nitro‑substituted piperazine libraries. Its chromatographic behaviour is predictably distinct from the 3‑methyl‑4‑nitro regioisomer, enabling unambiguous peak identification in reaction monitoring workflows.

Chemical Biology Tool Compound Synthesis for Nitroreductase‑Dependent Prodrug Activation Studies

Nitroaromatic compounds are established substrates for nitroreductase enzymes and are widely used in gene‑directed enzyme prodrug therapy (GDEPT) and hypoxia‑activated prodrug design. The target compound's 4‑nitro group, combined with its modular piperazine handle, makes it a candidate precursor for synthesizing functionalized nitroaromatic probes. The N‑methyl group differentiates it from the des‑methyl analog in terms of membrane permeability (HBD = 0 vs. HBD = 1), a critical parameter for intracellular prodrug delivery. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.